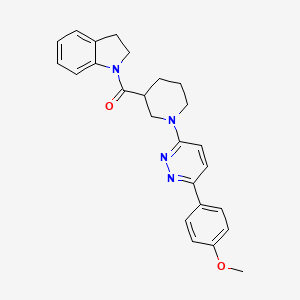

5-(3-(3-methoxyphenyl)-1H-pyrazol-4-yl)-3-(4-(methylthio)phenyl)-1,2,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(3-(3-methoxyphenyl)-1H-pyrazol-4-yl)-3-(4-(methylthio)phenyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C19H16N4O2S and its molecular weight is 364.42. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmacological Evaluation

Heterocyclic compounds, including oxadiazoles and pyrazoles, have been evaluated for their pharmacological potential. For instance, computational and pharmacological assessments have shown that derivatives of 1,3,4-oxadiazole and pyrazole exhibit toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions (Faheem, 2018). These compounds have shown binding and inhibitory effects against targets like epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX), indicating their potential in cancer therapy and inflammation management.

Antibacterial Activity

The antibacterial activity of novel oxadiazole derivatives has been investigated, revealing significant efficacy against various bacterial strains. A study highlighted the synthesis of oxadiazoles that exhibited considerable antibacterial activity, with certain compounds outperforming standard drugs like Ampicillin against pathogens such as Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae (Rai et al., 2009).

Antitumor and Anticancer Properties

The structural framework of oxadiazoles and pyrazoles has been explored for antitumor and anticancer properties. Synthesis and characterization studies have led to the identification of compounds with notable cytotoxic activity against cancer cell lines, underscoring the therapeutic potential of these heterocycles in oncology (Hassan et al., 2014).

Insecticidal and Antimicrobial Applications

Research has extended into the insecticidal activities of oxadiazole derivatives, demonstrating effective control against pests like the diamondback moth. This suggests potential applications in agriculture for pest management (Qi et al., 2014). Additionally, the antimicrobial and antitubercular potential of these compounds has been explored, indicating their usefulness in addressing infectious diseases (Shingare et al., 2022).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-(3-(3-methoxyphenyl)-1H-pyrazol-4-yl)-3-(4-(methylthio)phenyl)-1,2,4-oxadiazole' involves the reaction of 3-(4-(methylthio)phenyl)-1,2,4-oxadiazole with 3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde in the presence of a base and a catalyst.", "Starting Materials": [ "3-(4-(methylthio)phenyl)-1,2,4-oxadiazole", "3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde", "Base", "Catalyst" ], "Reaction": [ "Step 1: Dissolve 3-(4-(methylthio)phenyl)-1,2,4-oxadiazole and 3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde in a suitable solvent.", "Step 2: Add a base such as triethylamine to the reaction mixture and stir for a few minutes.", "Step 3: Add a catalyst such as copper iodide to the reaction mixture and stir for a few hours at room temperature.", "Step 4: Purify the product by column chromatography using a suitable eluent.", "Step 5: Obtain the desired compound '5-(3-(3-methoxyphenyl)-1H-pyrazol-4-yl)-3-(4-(methylthio)phenyl)-1,2,4-oxadiazole'." ] } | |

Numéro CAS |

1251599-01-5 |

Formule moléculaire |

C19H16N4O2S |

Poids moléculaire |

364.42 |

Nom IUPAC |

5-[5-(3-methoxyphenyl)-1H-pyrazol-4-yl]-3-(4-methylsulfanylphenyl)-1,2,4-oxadiazole |

InChI |

InChI=1S/C19H16N4O2S/c1-24-14-5-3-4-13(10-14)17-16(11-20-22-17)19-21-18(23-25-19)12-6-8-15(26-2)9-7-12/h3-11H,1-2H3,(H,20,22) |

Clé InChI |

ZOJKETHCWFXLAM-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC(=C1)C2=C(C=NN2)C3=NC(=NO3)C4=CC=C(C=C4)SC |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-Hydroxy-2-(8-hydroxy-3,7-dimethylocta-2,6-dienyl)-5-methylphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B3005028.png)

![2-{[(4-fluorophenyl)methyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B3005030.png)

![Ethyl 5-(2-ethoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3005035.png)

![1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B3005037.png)

![5-{[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]sulfanyl}-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B3005039.png)

![N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-3-methoxybenzamide](/img/structure/B3005047.png)

![3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B3005049.png)